![molecular formula C4H2N8O10 B14121673 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- CAS No. 55510-03-7](/img/structure/B14121673.png)
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- is a complex heterocyclic compound. It features a unique structure with multiple nitro groups, which contribute to its distinct chemical properties and potential applications in various fields. This compound is part of the imidazole family, known for their broad range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as high-energy compounds or specialized polymers.
Mechanism of Action
The mechanism by which Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- exerts its effects is complex and involves multiple pathways. The nitro groups play a crucial role in its reactivity, allowing the compound to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad biological activity.
Benzimidazole: Known for its use in pharmaceuticals, particularly as antiparasitic agents.
Thiazole: Another heterocyclic compound with significant biological activity.
Uniqueness
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- stands out due to its multiple nitro groups, which enhance its reactivity and potential applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
55510-03-7 |
|---|---|
Molecular Formula |
C4H2N8O10 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
1,3,4,6-tetranitro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H2N8O10/c13-3-5(9(15)16)1-2(7(3)11(19)20)8(12(21)22)4(14)6(1)10(17)18/h1-2H |
InChI Key |
HKTUDNFYVIXYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(N(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
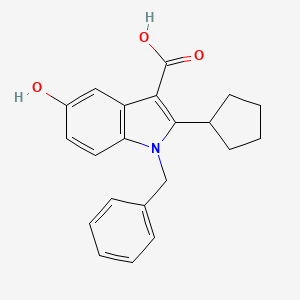
![2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14121601.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)
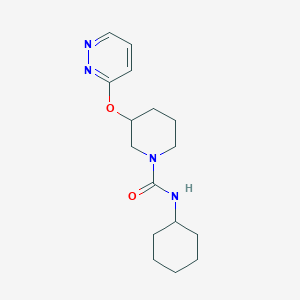
![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14121619.png)
![6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B14121623.png)
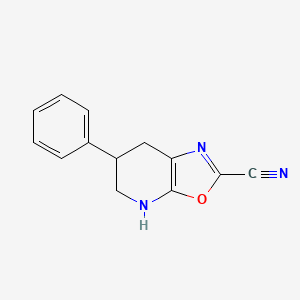
![2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B14121636.png)
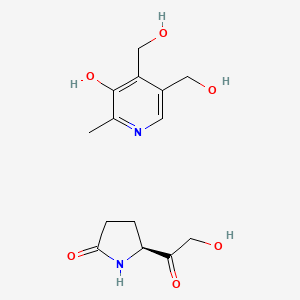
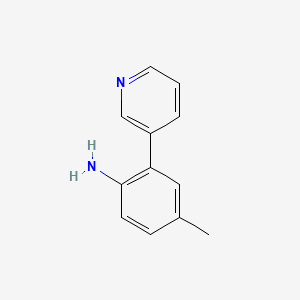
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)

